Lipophilicity (LogP) Comparison Against n-Octyl Chain Analog
The target compound exhibits a quantifiably higher lipophilicity compared to the closely related analog with an unbranched octyl chain. The predicted LogP for the target compound is 3.83, whereas the octyl analog has a predicted LogP of 3.60 [1] [2]. This difference of 0.23 LogP units corresponds to a factor of 1.7x greater partitioning into a non-polar phase for the target compound. This is attributed to the branched, more hydrophobic 2,4,4-trimethylpentyl group.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 3.83 |
| Comparator Or Baseline | 5-(1,3-Dioxolan-2-yl)-2-thienyl octyl ketone (CAS 898771-94-3) |
| Quantified Difference | LogP increase of +0.23 units (approx. 1.7x greater non-polar partitioning) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform v14.00 |
Why This Matters
This quantifiable increase in lipophilicity directly impacts the compound's solubility in non-polar media and its ability to interact with hydrophobic surfaces or matrices, making it a more suitable candidate for applications requiring enhanced organic-phase compatibility or where a higher LogP is desired for synthetic or formulation reasons.
- [1] ChemSpider. (n.d.). 5-(1,3-Dioxolan-2-yl)-2-thienyl 2,4,4-trimethylpentyl ketone. Record. CSID:21398175. (Accessed 2024). View Source
- [2] ChemSpider. (n.d.). 5-(1,3-Dioxolan-2-yl)-2-thienyl octyl ketone. Record. CSID:21398174. (Accessed 2024). View Source
